methyl N-[(6-chloro-1H-indol-1-yl)acetyl]-L-phenylalaninate
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Overview
Description
METHYL 2-[2-(6-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(6-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of aniline derivatives with appropriate reagents.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Acetamido Group Addition: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(6-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
METHYL 2-[2-(6-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(6-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. The chloro and acetamido groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Tryptophan: An essential amino acid containing an indole ring.
Uniqueness
METHYL 2-[2-(6-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE is unique due to the presence of the chloro and acetamido groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C20H19ClN2O3 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-(6-chloroindol-1-yl)acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C20H19ClN2O3/c1-26-20(25)17(11-14-5-3-2-4-6-14)22-19(24)13-23-10-9-15-7-8-16(21)12-18(15)23/h2-10,12,17H,11,13H2,1H3,(H,22,24)/t17-/m0/s1 |
InChI Key |
CTERZMDOEFYIAE-KRWDZBQOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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